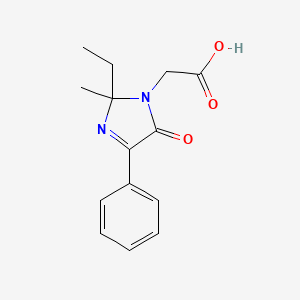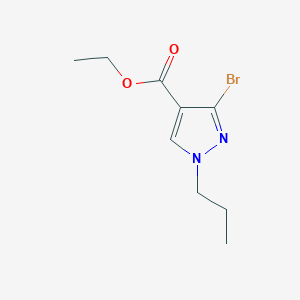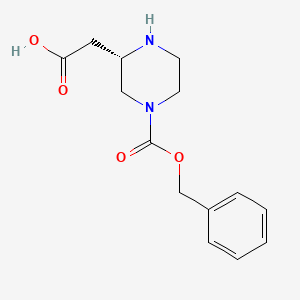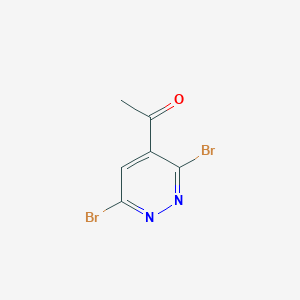
Methyl 5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(1-éthyl-5-méthyl-1H-pyrazol-3-carbonyl)furanne-2-carboxylate de méthyle est un composé organique complexe appartenant à la classe des composés hétérocycliques
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(1-éthyl-5-méthyl-1H-pyrazol-3-carbonyl)furanne-2-carboxylate de méthyle implique généralement la cyclocondensation d'acétoacétate d'éthyle, de diméthyl acétal de N,N-diméthylformamide (DMF-DMA) et de phénylhydrazine . Cette réaction est effectuée en milieu basique, suivie d'une estérification pour obtenir le produit final.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L'approche générale impliquerait la mise à l'échelle des méthodes de synthèse en laboratoire, l'optimisation des conditions de réaction et la garantie de la pureté et du rendement du produit final grâce à diverses techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(1-éthyl-5-méthyl-1H-pyrazol-3-carbonyl)furanne-2-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pyrazole.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en milieu basique ou acide pour faciliter les réactions de substitution.
Principaux produits formés
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcools.
Substitution : Divers dérivés de pyrazole substitués.
Applications De Recherche Scientifique
Le 5-(1-éthyl-5-méthyl-1H-pyrazol-3-carbonyl)furanne-2-carboxylate de méthyle présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Industrie : Utilisé dans la synthèse de matériaux ayant des propriétés spécifiques, telles que les polymères et les colorants.
Mécanisme d'action
Le mécanisme d'action du 5-(1-éthyl-5-méthyl-1H-pyrazol-3-carbonyl)furanne-2-carboxylate de méthyle implique son interaction avec diverses cibles moléculaires et voies. Le cycle pyrazole peut interagir avec les enzymes et les récepteurs, modulant leur activité. Le composé peut également influencer les voies de signalisation, telles que la voie de signalisation ERK, qui est impliquée dans la prolifération et la différenciation cellulaires .
Mécanisme D'action
The mechanism of action of Methyl5-(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-hydroxy-1-méthyl-1H-pyrazole-3-carboxylate de méthyle
- 5-amino-1-méthylpyrazole-4-carboxylate d'éthyle
- 5-méthyl-1H-pyrazole
Unicité
Le 5-(1-éthyl-5-méthyl-1H-pyrazol-3-carbonyl)furanne-2-carboxylate de méthyle est unique en raison de sa structure pyrazole-furanne fusionnée, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C13H14N2O4 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
methyl 5-(1-ethyl-5-methylpyrazole-3-carbonyl)furan-2-carboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-4-15-8(2)7-9(14-15)12(16)10-5-6-11(19-10)13(17)18-3/h5-7H,4H2,1-3H3 |
Clé InChI |
UDPNHJPKOPVSAN-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC(=N1)C(=O)C2=CC=C(O2)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate](/img/structure/B11786497.png)





![tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate](/img/structure/B11786561.png)
![5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11786567.png)



